CID 123133957
Description
Properties
Molecular Formula |
C15H16N2Na2O6S2 |
|---|---|
Molecular Weight |
430.4 g/mol |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/t7-,8-,9+,12-;;/m0../s1 |
InChI Key |
IPRJTUDVZGEREZ-MTEHHVBZSA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 123133957 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 123133957 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 123133957 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 123133957 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several compounds structurally or functionally analogous to CID 123133957:
Table 1: Key Compounds for Comparison
* Structural inference based on naming conventions and related compounds.
Key Findings
Structural Similarities :
- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a macrocyclic lactone core, critical for their biological activity . This compound may exhibit analogous cyclization patterns, though this requires validation via NMR or X-ray crystallography (as per ).
- Methyl or oxetane substitutions (e.g., CID 185389 vs. CID 156582092) alter solubility and target specificity, suggesting this compound might have similar tunable properties.
Synthetic and Analytical Challenges: highlights bond angle variations (e.g., C32'-C33'-C38' = 119.0° vs. C39'-C38'-C33' = 119.4°) in structurally complex molecules. Such precision in synthesis and characterization is critical for this compound to ensure reproducibility . LC-ESI-MS methods () used for isomer differentiation (e.g., ginsenosides) could apply to this compound to resolve structural ambiguities.
Pharmacological and Toxicological Insights :
- Oscillatoxins are potent toxins with ion channel-modulating activity . If this compound shares this mechanism, its safety profile and therapeutic window must be rigorously assessed, as outlined in for drug approvals.
- Log P values (e.g., CID 185389: Log P ≈ 2.15) correlate with membrane permeability, a metric that should be calculated for this compound to predict bioavailability .
Q & A
Q. How should I structure a manuscript to highlight this compound’s novelty while addressing limitations in comparative studies?
- Methodology :
- Use structured abstracts (Objective, Methods, Results, Conclusion) with keyword optimization.
- In the Discussion, contrast findings with prior studies using Cohen’s d for effect size comparisons.
- Acknowledge limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
